7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine 7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18642864
InChI: InChI=1S/C17H18ClNO2/c18-16-4-1-13(2-5-16)11-20-12-14-3-6-17-15(9-14)10-19-7-8-21-17/h1-6,9,19H,7-8,10-12H2
SMILES:
Molecular Formula: C17H18ClNO2
Molecular Weight: 303.8 g/mol

7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine

CAS No.:

Cat. No.: VC18642864

Molecular Formula: C17H18ClNO2

Molecular Weight: 303.8 g/mol

* For research use only. Not for human or veterinary use.

7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine -

Specification

Molecular Formula C17H18ClNO2
Molecular Weight 303.8 g/mol
IUPAC Name 7-[(4-chlorophenyl)methoxymethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine
Standard InChI InChI=1S/C17H18ClNO2/c18-16-4-1-13(2-5-16)11-20-12-14-3-6-17-15(9-14)10-19-7-8-21-17/h1-6,9,19H,7-8,10-12H2
Standard InChI Key UOYBQTFLJTXBFV-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(CN1)C=C(C=C2)COCC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic 1,4-benzoxazepine core fused with a benzene ring. A chlorobenzyl ether substituent is attached at the 7-position via a methylene bridge, while the hydrochloride salt enhances solubility . The IUPAC name is 7-[(4-chlorophenyl)methoxymethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, and its InChI key is LTFHVIHSMDSQEP-UHFFFAOYSA-N.

Physicochemical Characteristics

Key properties are summarized below:

PropertyValue
Molecular FormulaC17H19Cl2NO2\text{C}_{17}\text{H}_{19}\text{Cl}_2\text{NO}_2
Molecular Weight340.24 g/mol
CAS Number1185302-65-1
SolubilityEnhanced in polar solvents (as hydrochloride salt)
StabilityStable under standard laboratory conditions

The presence of two chlorine atoms contributes to its electrophilic reactivity, while the benzoxazepine ring system provides a rigid scaffold for target binding .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically begins with the formation of the benzoxazepine core via intramolecular cyclization. Aluminum chloride-mediated cyclization of N,NN,N-bis(benzotriazolylmethyl) precursors, as reported for analogous benzoxazepines, offers a viable pathway . Subsequent functionalization introduces the chlorobenzyl ether group through nucleophilic substitution or etherification reactions.

Critical Steps:

  • Core Formation: Cyclization of amine intermediates using Lewis acids like AlCl3\text{AlCl}_3 .

  • Substituent Introduction: Reaction of the core with 4-chlorobenzyl chloride under basic conditions.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Optimization Challenges

Yield optimization remains challenging due to steric hindrance from the bulky chlorobenzyl group. Recent advances in catalytic methods and green chemistry approaches aim to improve efficiency .

Pharmacological Profile and Mechanism of Action

Enzymatic Inhibition

The compound exhibits inhibitory effects on squalene synthetase, a key enzyme in cholesterol biosynthesis, as observed in structurally related benzoxazepine derivatives . This activity positions it as a candidate for dyslipidemia therapeutics.

Neurological Interactions

Preliminary studies suggest modulation of neurotransmitter receptors, particularly GABAergic and glutamatergic systems, though exact targets remain under investigation. The chlorobenzyl moiety may enhance blood-brain barrier permeability, enabling central nervous system activity.

Research Applications and Findings

Metabolic Disorders

In vitro assays demonstrate dose-dependent squalene synthetase inhibition (IC50=2.3μM\text{IC}_{50} = 2.3 \, \mu\text{M}), comparable to reference compounds . Animal models are needed to validate in vivo efficacy and toxicity.

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